Phenylephrine bitartrate

Übersicht

Beschreibung

Phenylephrine bitartrate is an alpha-1 adrenergic receptor agonist used to treat hypotension, dilate the pupil, and induce local vasoconstriction . It is used for the temporary relief of congestion or stuffiness in the nose caused by hay fever or other allergies, colds, or sinus trouble .

Synthesis Analysis

The synthesis of Phenylephrine bitartrate involves several steps, including the preparation of a sample solution in water, making the solution slightly alkaline by adding concentrated ammonium hydroxide dropwise, and filtering the base under suction .Molecular Structure Analysis

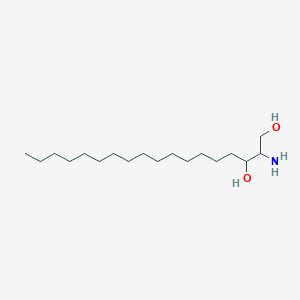

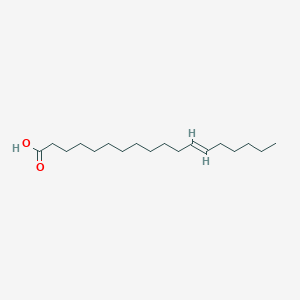

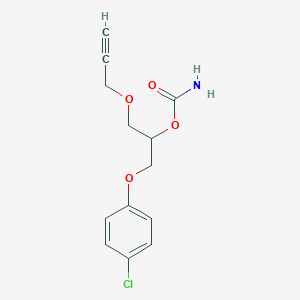

Phenylephrine bitartrate has a molecular formula of C13H19NO8 and a molecular weight of 317.294 . The IUPAC name is (2R,3R)-2,3-dihydroxybutanedioic acid; 3- [(1R)-1-hydroxy-2- (methylamino)ethyl]phenol .Chemical Reactions Analysis

Phenylephrine bitartrate has been reported to exhibit anticorrosion properties on aluminum in 0.5 M HCl. The addition of phenylephrine on the metal surface leads to a significant reduction in its corrosion rate .Physical And Chemical Properties Analysis

Phenylephrine bitartrate has a water solubility of 161.0 mg/mL, a logP of -1.3, and a pKa (Strongest Acidic) of 9.07 . It has a refractivity of 47.25 m3·mol-1 and a polarizability of 17.93 Å3 .Wissenschaftliche Forschungsanwendungen

Application in Healthcare and Medicine

Summary of the Application

Phenylephrine bitartrate is an active ingredient found in several over-the-counter cough and cold products . It is indicated for the temporary relief of nasal congestion and is used both in single ingredient products and in combination with other active ingredients directed at other symptoms such as headache, fever, or cough .

Methods of Application

Oral Phenylephrine is typically administered orally in a 10 mg dosage for temporary relief of nasal congestion due to common allergies, cold, hay fever, or other upper respiratory conditions . It is sold over-the-counter without restriction and is also available in intranasal formulations .

Results or Outcomes

According to a survey conducted by The Bullfinch Group for CHPA, American adults repeatedly rely on oral Phenylephrine for its effectiveness as a nasal decongestant . The survey also revealed physical and personal benefits when they use it, especially among older adults and people living in rural communities . It was found that there would be a significant burden to consumers and the healthcare system if oral Phenylephrine were not available over-the-counter .

Application in Ophthalmology

Summary of the Application

Phenylephrine bitartrate is used in ophthalmology to dilate the pupil . This is particularly useful in diagnostic procedures and surgeries where a wide view of the retina is required.

Methods of Application

In ophthalmology, Phenylephrine is typically applied as eye drops. The concentration can vary, but a common concentration is 2.5% for diagnostic purposes and 10% for surgical procedures .

Results or Outcomes

The use of Phenylephrine as a mydriatic (pupil dilator) has been widely accepted in ophthalmology. It provides a clear view of the retina, facilitating diagnosis and treatment of various eye conditions .

Application in Anesthesiology

Summary of the Application

Phenylephrine bitartrate is used in anesthesiology to manage hypotension during spinal anesthesia . It is also used for the prolongation of spinal anesthesia .

Methods of Application

In anesthesiology, Phenylephrine is typically administered intravenously. The dosage can vary depending on the patient’s condition and the type of procedure .

Results or Outcomes

Phenylephrine has been shown to effectively manage hypotension during spinal anesthesia, ensuring patient safety and comfort during surgical procedures . It also helps in prolonging the effects of spinal anesthesia, allowing for longer surgical procedures without discomfort to the patient .

Application in Cardiology

Summary of the Application

Phenylephrine bitartrate is used in cardiology as a vasopressor to increase blood pressure in cases of low blood pressure .

Methods of Application

In cardiology, Phenylephrine is typically administered intravenously. The dosage can vary depending on the patient’s condition .

Results or Outcomes

Phenylephrine has been shown to effectively increase blood pressure in patients with hypotension, ensuring patient safety during critical situations .

Application in Treating Hemorrhoids

Summary of the Application

Phenylephrine bitartrate is used to relieve hemorrhoids . Hemorrhoids are swollen veins in the lowest part of your rectum and anus. When the walls of these vessels are stretched, they may become irritated and bleed.

Methods of Application

Phenylephrine is typically applied topically in the form of creams or ointments for the treatment of hemorrhoids . The concentration can vary, but it is usually used in a 0.25% formulation .

Results or Outcomes

Phenylephrine has been shown to effectively relieve the discomfort associated with hemorrhoids by reducing swelling in the affected area . It provides temporary relief from pain, itching, burning, and discomfort .

Application in Treating Paroxysmal Supraventricular Tachycardia

Summary of the Application

Phenylephrine bitartrate is used in the treatment of paroxysmal supraventricular tachycardia (PSVT) . PSVT is a condition where the heart can beat at a rapid rate of up to 250 beats per minute.

Methods of Application

In the treatment of PSVT, Phenylephrine is typically administered intravenously . The dosage can vary depending on the patient’s condition .

Results or Outcomes

Phenylephrine has been shown to effectively manage PSVT by increasing the systemic vascular resistance (SVR) and arterial pressure . This helps in slowing down the heart rate and restoring normal rhythm .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKOTKKHHYKARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627790 | |

| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylephrine bitartrate | |

CAS RN |

14787-58-7, 17162-39-9 | |

| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Phenylephrine Bitartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)